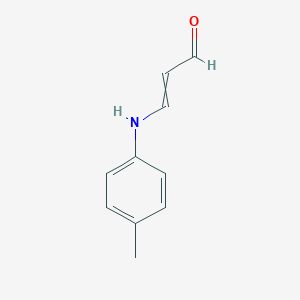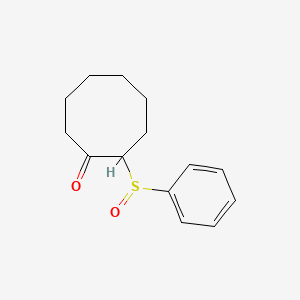
Cyclooctanone, 2-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanone, 2-(phenylsulfinyl)- is an organic compound that belongs to the class of cyclic ketones It features an eight-membered carbon ring with a phenylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanone, 2-(phenylsulfinyl)- typically involves the oxidation of cyclooctanol using suitable oxidizing agents such as potassium permanganate or chromium trioxide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of Cyclooctanone, 2-(phenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products. The use of advanced catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclooctanone, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the ketone group to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the phenylsulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature, pH, and solvent choice to optimize reaction outcomes.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Resulting from the reduction of the ketone group.
Substituted Cyclooctanones: Products of nucleophilic substitution reactions.
Scientific Research Applications
Cyclooctanone, 2-(phenylsulfinyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Cyclooctanone, 2-(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: A cyclic ketone with similar structural properties but lacking the phenylsulfinyl group.
Cyclohexanone: A six-membered cyclic ketone with different reactivity and applications.
Phenylsulfinyl Acetone: A compound with a similar functional group but different ring structure.
Uniqueness
Cyclooctanone, 2-(phenylsulfinyl)- is unique due to its combination of an eight-membered ring and a phenylsulfinyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
55705-18-5 |
|---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-(benzenesulfinyl)cyclooctan-1-one |
InChI |
InChI=1S/C14H18O2S/c15-13-10-6-1-2-7-11-14(13)17(16)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
InChI Key |
UEGWFRUYDDNJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


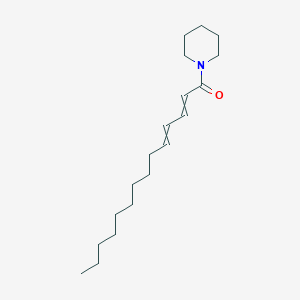
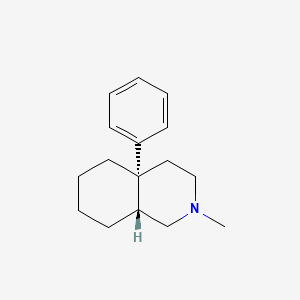
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
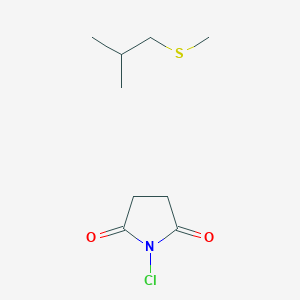
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
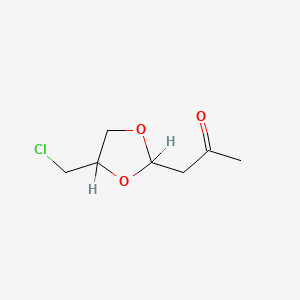
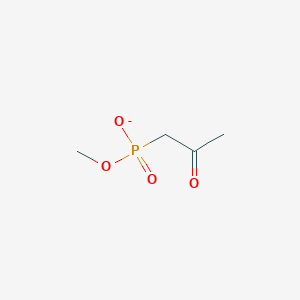
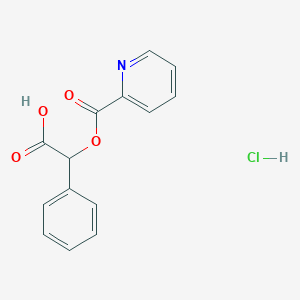
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
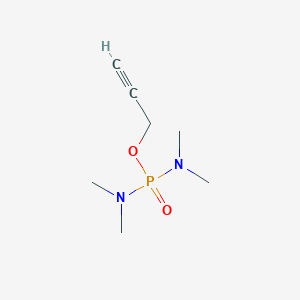
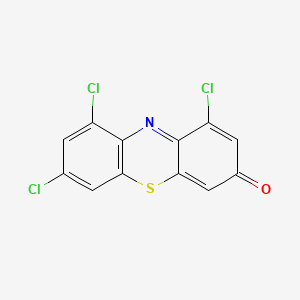
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
